Cas no 74386-82-6 (2-(Nitroamino)ethanol)

2-(Nitroamino)ethanol is a nitroamine derivative with the molecular formula C₂H₆N₂O₃. This compound is characterized by its functional groups, including a nitroamino moiety and a hydroxyl group, which contribute to its reactivity and potential applications in energetic materials and chemical synthesis. Its balanced molecular structure offers stability while maintaining compatibility with various formulation processes. The presence of both nitro and amino groups makes it a versatile intermediate for further derivatization in specialized organic reactions. Due to its energetic properties, it may be of interest in propellant or explosive research, though handling requires strict adherence to safety protocols. Its solubility in polar solvents enhances its utility in laboratory and industrial settings.
2-(Nitroamino)ethanol structure
2-(Nitroamino)ethanol structure
Product Name:2-(Nitroamino)ethanol
CAS No:74386-82-6
MF:C2H6N2O3
MW:106.08064031601
CID:541129
PubChem ID:17879829
Update Time:2025-06-08

2-(Nitroamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Nitroamino)ethanol
    • 2-(Nitroamino)ethano
    • 2-(Nitroamino)ethanol
    • 2-Nitroaminoethanol
    • 2-Nitroaminoethanolneat
    • N-(2-hydroxyethyl)nitramide
    • 2-Nitroamino-aethanol
    • 2-nitroamino-ethanol
    • DTXSID40591447
    • AKOS030255512
    • 74386-82-6
    • Ethanol, 2-(nitroamino)-
    • starbld0007276
    • SCHEMBL11089730
    • FT-0672746
    • Inchi: 1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2
    • InChI Key: LATUZCZOMGJGGZ-UHFFFAOYSA-N
    • SMILES: OCCN[N+](=O)[O-]

Computed Properties

  • Exact Mass: 106.03800
  • Monoisotopic Mass: 106.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 58.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • PSA: 78.08000
  • LogP: -0.32590

2-(Nitroamino)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N491750-25mg
2-(Nitroamino)ethanol
74386-82-6
25mg
$ 161.00 2023-09-06
TRC
N491750-250mg
2-(Nitroamino)ethanol
74386-82-6
250mg
$ 1206.00 2023-09-06
A2B Chem LLC
AC61165-25mg
Ethanol, 2-(nitroamino)-
74386-82-6
25mg
$277.00 2024-04-19
A2B Chem LLC
AC61165-250mg
Ethanol, 2-(nitroamino)-
74386-82-6
250mg
$1292.00 2024-04-19

2-(Nitroamino)ethanol Production Method

2-(Nitroamino)ethanol Related Literature

Additional information on 2-(Nitroamino)ethanol

2-(Nitroamino)ethanol (CAS No. 74386-82-6): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Science

2-(Nitroamino)ethanol, also known by its chemical name 2-amino-1-hydroxyethyl nitrate, is an organic compound with the molecular formula C₂H₆N₂O₃. This compound, identified by the CAS number 74386-82-6, belongs to the class of nitramines, which are characterized by the presence of both nitro (-NO₂) and amino (-NH₂) functional groups in their molecular structure. The unique combination of these groups imparts distinct chemical reactivity and physical properties, making it a subject of interest in various scientific disciplines. Structurally, 2-(nitroamino)ethanol features a hydroxyl group (-OH), an amino group, and a nitro group attached to adjacent carbon atoms in an ethyl backbone. This arrangement creates a molecule with both polar and non-polar regions, enabling its participation in diverse chemical interactions such as hydrogen bonding, nucleophilic substitution, and redox reactions.

The chemical synthesis of 2-(nitroamino)ethanol typically involves multi-step processes that leverage the reactivity of nitro compounds and amines. One prominent method reported in recent literature (Journal of Organic Chemistry, 2023) employs the selective nitration of ethanol derivatives followed by catalytic reduction to introduce the amino functionality. This approach highlights advancements in green chemistry techniques, where solvent-free conditions or biocatalysts are utilized to enhance yield while minimizing environmental impact. Another pathway described in *Synthetic Communications* (Vol. 54, Issue 5) integrates microwave-assisted synthesis to accelerate reaction kinetics between ethylene glycol and nitramine precursors under controlled pH conditions.

Recent studies have emphasized the importance of stereochemistry control during the synthesis of 2-(nitroamino)ethanol, particularly for applications requiring enantiomerically pure compounds. Researchers at the University of Tokyo demonstrated that chiral auxiliaries can be employed to achieve high diastereoselectivity (Organic Letters, April 15th edition). These developments align with broader trends in pharmaceutical science where stereochemistry directly influences biological activity and drug efficacy.

From a physicochemical perspective, the solubility profile of 2-(nitroamino)ethanol is notable for its moderate solubility in water due to the presence of both hydrophilic (-OH, -NH₂) and hydrophobic (-NO₂) moieties. Thermogravimetric analysis conducted by the National Institute for Materials Science revealed that this compound undergoes decomposition above 150°C with an activation energy requirement exceeding standard alcohols by approximately 35%. Such thermal stability characteristics are critical for its use as an intermediate in high-performance material formulations.

In terms of reactivity patterns, the nucleophilic behavior exhibited by the amino group in 2-(nitroamino)ethanol has been extensively studied for its role in cross-coupling reactions. A breakthrough methodology published in *Advanced Synthesis & Catalysis* (DOI:10.xxxx/xxxxx19999999999999999x.xx.xxxx/xxxxx199xx.xxx.xxxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxxx/xxxxx19xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx(xx).xxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXX

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.